molecular formula C26H24BrNO4 B12843890 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-bromophenyl)pentanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-bromophenyl)pentanoic acid

Cat. No.: B12843890
M. Wt: 494.4 g/mol
InChI Key: HMOHFYIEVRCDDR-DEOSSOPVSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-bromophenyl)pentanoic acid is a chiral compound with a complex structure. It is often used in organic synthesis and pharmaceutical research due to its unique chemical properties. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-bromophenyl)pentanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the introduction of the bromophenyl group through a substitution reaction. The final step involves the formation of the pentanoic acid moiety.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-bromophenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-bromophenyl)pentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-bromophenyl)pentanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions to occur at other sites. The bromophenyl group can participate in various chemical reactions, making the compound versatile in synthetic applications. The pentanoic acid moiety provides additional functionalization options.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid
  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-bromophenyl)butanoic acid

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-bromophenyl)pentanoic acid is unique due to its specific combination of functional groups and chiral center. This makes it particularly useful in asymmetric synthesis and the study of chiral interactions in biological systems.

Properties

Molecular Formula

C26H24BrNO4

Molecular Weight

494.4 g/mol

IUPAC Name

(2S)-5-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C26H24BrNO4/c27-18-9-5-7-17(15-18)8-6-14-24(25(29)30)28-26(31)32-16-23-21-12-3-1-10-19(21)20-11-2-4-13-22(20)23/h1-5,7,9-13,15,23-24H,6,8,14,16H2,(H,28,31)(H,29,30)/t24-/m0/s1

InChI Key

HMOHFYIEVRCDDR-DEOSSOPVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=CC(=CC=C4)Br)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC(=CC=C4)Br)C(=O)O

Origin of Product

United States

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